Bienvenue dans la boutique en ligne BenchChem!

trans-4-Butylcyclohexanecarboxylic Acid

AMPA receptor pharmacology antiepileptic drug discovery ion channel allosteric modulation

trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) is the definitive trans-configured intermediate for LCD ester synthesis and AMPA receptor antagonist studies. Its trans stereochemistry is critical for proper mesomorphic phase behavior and specific transmembrane receptor binding—unattainable with cis isomers or benzoic acid analogs. Ideal for mesomorphic ester production and combination antiepileptic research. High purity ≥98%.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 67589-83-7
Cat. No. B7808699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Butylcyclohexanecarboxylic Acid
CAS67589-83-7
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C(=O)O
InChIInChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
InChIKeyBALGERHMIXFENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Butylcyclohexanecarboxylic Acid (CAS 38289-28-0): Chemical Class and Core Characteristics for Scientific Procurement


trans-4-Butylcyclohexanecarboxylic acid (4-BCCA), CAS 38289-28-0, is a trans-configured cyclohexanecarboxylic acid derivative bearing a butyl substituent at the 4-position with molecular formula C11H20O2 and molecular weight 184.27 g/mol [1]. It is a monocarboxylic acid with calculated physicochemical parameters including XLogP of 4.05, topological polar surface area of 37.3 Ų, and zero Lipinski's rule violations [2]. This compound serves as a critical acidic intermediate in two distinct scientific domains: (1) the synthesis of liquid crystalline materials via esterification to produce mesomorphic esters for display technologies , and (2) as a pharmacological agent (4-BCCA) that acts as a low-affinity inhibitor of AMPA receptors for antiepileptic research applications [3].

Why Generic Substitution of trans-4-Butylcyclohexanecarboxylic Acid with Related Cyclohexanecarboxylic Acid Analogs Is Not Feasible


The trans stereochemistry of 4-butylcyclohexanecarboxylic acid is a critical determinant of its functional utility that cannot be replicated by its cis isomer or by 4-butylbenzoic acid analogs. In liquid crystal applications, cis/trans mixtures exhibit markedly different mesomorphic properties; cis-trans isomerization requires catalytic intervention (e.g., p-toluenesulfonic acid) to convert cis to the thermodynamically more stable trans configuration . In pharmacological contexts, 4-BCCA binds to a specific transmembrane domain (TMD) site on AMPA receptors with binding interactions confirmed by X-ray crystallography (PDB ID 6XSR) and site-directed mutagenesis, a binding mode that is stereochemically constrained and distinct from non-competitive inhibitors such as perampanel [1]. Substitution with cis-isomer or achiral alkylbenzoic acid derivatives would fail to reproduce the precise molecular geometry required for receptor binding and would yield altered liquid crystalline phase behavior in ester derivatives [2].

Quantitative Evidence Guide: Differentiated Performance of trans-4-Butylcyclohexanecarboxylic Acid Against Comparators


Binding Site Differentiation: 4-BCCA vs Perampanel at AMPA Receptor Transmembrane Domain

X-ray crystallography (PDB ID 6XSR) demonstrates that 4-BCCA binds to the lateral portals formed by transmembrane segments M1-M4 of the AMPA receptor, a binding site that is spatially distinct from the non-competitive inhibitor binding site occupied by the clinically used antiepileptic drug perampanel [1]. Mutagenesis studies of amino acids predicted to be involved in ligand-receptor interaction confirmed this distinct binding mode, and electrophysiological measurements established that 4-BCCA exhibits low-affinity inhibition of AMPA receptors expressed in HEK293 cells [2].

AMPA receptor pharmacology antiepileptic drug discovery ion channel allosteric modulation

In Vivo Seizure Control Efficacy: 4-BCCA vs Valproate and Perampanel in Rat Status Epilepticus Model

In a Li-pilocarpine induced status epilepticus rat model, 4-BCCA administered at 200 mg/kg i.p. demonstrated superior seizure control compared to standard antiseizure medications (ASMs) valproate and perampanel [1]. Specifically, 4-BCCA and 4-BCCA+perampanel combination groups showed increased latency to seizure onset and reduced number of stage 3/4 seizures compared to valproate alone [2].

status epilepticus antiseizure efficacy in vivo pharmacology neuroprotection

Physicochemical Drug-Likeness Profile: 4-BCCA vs Benchmark CNS Drug Parameters

4-BCCA exhibits a favorable CNS drug-likeness profile as quantified by standard physicochemical parameters: molecular weight 184.15 g/mol, XLogP 4.05, topological polar surface area (TPSA) 37.3 Ų, hydrogen bond donors 1, hydrogen bond acceptors 2, and rotatable bonds 4 [1]. The compound breaks zero Lipinski's rules, a favorable characteristic for oral bioavailability potential . These values fall within the optimal range for blood-brain barrier penetration.

drug-likeness CNS drug discovery physicochemical properties Lipinski rules

Liquid Crystal Ester Performance: trans-4-Alkylcyclohexanecarboxylic Acid Esters vs Methyl/2,6-Dimethyl Substituted Analogs

Esters derived from trans-4-alkylcyclohexanecarboxylic acids (including the 4-butyl homolog) exhibit established mesomorphic properties with nematic phase formation over broad temperature ranges [1]. Comparative studies have shown that while 2-methyl and 2,6-dimethyl substituted analogs demonstrate advantages in certain electrooptic parameters (lower threshold and saturated voltages, faster switch-on/off times), the unsubstituted trans-4-alkylcyclohexanecarboxylic acid esters remain the benchmark reference series for liquid crystal mixture development [2]. 4-BCCA serves as the acid precursor to the 4-cyanophenyl ester (D4N), whose T(p) phase diagram has been characterized by high-pressure differential thermal analysis from 300-500 K up to 8 kbar [3].

liquid crystal materials mesomorphic esters electrooptic parameters display technology

Commercial Purity Specifications: trans-4-Butylcyclohexanecarboxylic Acid vs Typical Technical Grade Cyclohexanecarboxylic Acid Derivatives

Commercially available trans-4-butylcyclohexanecarboxylic acid is supplied with defined purity specifications: ≥99.0% by GC and ≥99.0% by neutralization titration from established chemical suppliers [1]. Physical specifications include appearance as white to almost white powder or crystals and almost transparent solubility in methanol [2]. Melting point is specified as 35-38°C with recommended storage at refrigerated conditions (0-10°C) to maintain stereochemical integrity [3].

high-purity intermediate quality specifications analytical chemistry procurement grade

Optimal Research and Industrial Application Scenarios for trans-4-Butylcyclohexanecarboxylic Acid Based on Differentiated Evidence


Antiepileptic Drug Discovery: Investigating Synergistic AMPA Receptor Modulation with Perampanel

Based on X-ray crystallography evidence demonstrating that 4-BCCA binds to a distinct transmembrane domain site (lateral portals formed by M1-M4) separate from perampanel's non-competitive inhibitor binding site, this compound is optimally deployed in combination therapy research programs [1]. The distinct binding site topology supports investigation of additive or synergistic antiseizure effects without direct binding competition, as validated in the Li-pilocarpine rat status epilepticus model where 4-BCCA+perampanel combination showed enhanced neuroprotection (higher TAC, lower NSE) and better seizure control compared to either agent alone [2].

Liquid Crystal Display Material Synthesis: Esterification to Cyanophenyl and Alkoxyphenyl Ester Derivatives

trans-4-Butylcyclohexanecarboxylic acid serves as the critical carboxylic acid precursor for synthesizing mesomorphic esters including 4-cyanophenyl ester (D4N) and 4-ethoxyphenyl ester derivatives [1]. The compound undergoes esterification with alcohol compounds to yield ester liquid crystal materials exhibiting high orientation and favorable dielectric properties for LCD manufacturing [2]. The trans stereochemistry is essential for proper mesomorphic phase behavior; cis/trans mixtures require catalytic isomerization (p-toluenesulfonic acid) to achieve the thermodynamically stable trans configuration required for consistent liquid crystalline properties [3].

Pharmacological Tool Compound for AMPA Receptor Structure-Function Studies

With its structurally characterized binding mode (PDB ID 6XSR) and validation through site-directed mutagenesis and electrophysiological assays in HEK293 cells, 4-BCCA represents a defined molecular probe for investigating AMPA receptor transmembrane domain pharmacology [1]. The compound's low-affinity inhibition profile and dynamic binding behavior (assuming multiple poses at the binding site) make it suitable for comparative studies against higher-affinity non-competitive inhibitors and for mapping allosteric modulation sites distinct from orthosteric ligand binding domains [2].

Pharmaceutical Intermediate: Synthesis of Long-Acting Steroidal Esters (Testosterone Buciclate)

trans-4-Butylcyclohexanecarboxylic acid is a key intermediate in the synthesis of testosterone buciclate (20 Aet-1), a long-acting androgenic compound [1]. The established synthetic route involves conversion of the carboxylic acid to its acyl chloride (using SOCl₂ in benzene), followed by condensation with testosterone in pyridine to yield the target steroidal ester [2]. The trans stereochemistry of the cyclohexane ring is preserved throughout synthesis and contributes to the pharmacokinetic profile of the resulting prodrug ester.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-Butylcyclohexanecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.